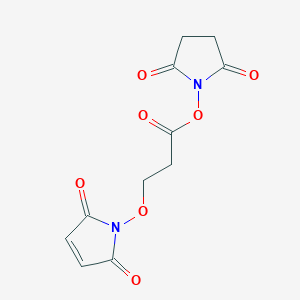
2,5-Dioxopyrrolidin-1-yl 3-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)oxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxopyrrolidin-1-yl 3-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)oxy)propanoate is a compound with significant applications in various scientific fields. It is known for its role as a linker in antibody-drug conjugates (ADCs), which are used in targeted cancer therapies . The compound’s structure allows it to form stable bonds with both amine and thiol groups, making it a versatile tool in bioconjugation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)oxy)propanoate typically involves the reaction of N-hydroxysuccinimide (NHS) with maleimide derivatives. The reaction is carried out under mild conditions, usually in the presence of a base such as triethylamine, to facilitate the formation of the NHS ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in solid form, with a white to off-white appearance .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)oxy)propanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester group can react with primary amines to form stable amide bonds.
Addition Reactions: The maleimide group can react with thiol groups to form thioether bonds.
Common Reagents and Conditions
Primary Amines: Used in substitution reactions to form amide bonds.
Thiols: Used in addition reactions to form thioether bonds.
Bases: Such as triethylamine, used to facilitate the reactions.
Major Products Formed
Amide Bonds: Formed from the reaction with primary amines.
Thioether Bonds: Formed from the reaction with thiols.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 3-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)oxy)propanoate is widely used in scientific research, particularly in the following areas:
Chemistry: As a linker in the synthesis of complex molecules.
Biology: In bioconjugation techniques to label proteins and other biomolecules.
Medicine: In the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Used in the production of specialized reagents and materials for research and development.
Mechanism of Action
The compound exerts its effects through its ability to form stable bonds with both amine and thiol groups. This dual reactivity allows it to act as a versatile linker in bioconjugation. The NHS ester group reacts with primary amines to form amide bonds, while the maleimide group reacts with thiols to form thioether bonds . These reactions are crucial in the formation of stable and functional bioconjugates used in various applications .
Comparison with Similar Compounds
2,5-Dioxopyrrolidin-1-yl 3-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)oxy)propanoate is unique due to its dual reactivity with both amine and thiol groups. Similar compounds include:
N-Hydroxysuccinimide (NHS) Esters: React primarily with amines.
Maleimide Derivatives: React primarily with thiols.
The combination of these two reactive groups in a single molecule makes this compound particularly valuable in bioconjugation applications .
Properties
Molecular Formula |
C11H10N2O7 |
|---|---|
Molecular Weight |
282.21 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(2,5-dioxopyrrol-1-yl)oxypropanoate |
InChI |
InChI=1S/C11H10N2O7/c14-7-1-2-8(15)12(7)19-6-5-11(18)20-13-9(16)3-4-10(13)17/h1-2H,3-6H2 |
InChI Key |
CFJUFBPBCWSJAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCON2C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















